2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound featuring a pyridine ring substituted with cyano and furan groups, a sulfanyl linkage, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the cyano and furan substituents. The sulfanyl linkage is then established, and finally, the cyclohexylacetamide moiety is attached. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtaining high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The cyano and furan groups can participate in hydrogen bonding and π-π interactions, while the sulfanyl linkage can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}-N’-acetohydrazide: Similar structure with a naphthalene ring instead of a cyclohexyl group.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a pyrrole ring and furan substituents.
Uniqueness
2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylacetamide moiety also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c19-11-13-8-9-15(16-7-4-10-23-16)21-18(13)24-12-17(22)20-14-5-2-1-3-6-14/h4,7-10,14H,1-3,5-6,12H2,(H,20,22) |
InChI Key |
CULGRTGVUJUHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N |
Origin of Product |
United States |
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